Evidence 1: Lipophilicity Differentiation — LogP of 65271-83-2 vs. Pyridine Analog CAS 1094325-07-1
The target compound exhibits a computed LogP of 1.76 (ALOGPS/Chemsrc calculation) , approximately 0.53 log units higher than the directly analogous pyridine compound [2-(pyridin-3-yloxy)phenyl]methanol (CAS 1094325-07-1), for which a LogP of 1.23 is reported [1]. This difference exceeds the typical uncertainty of in silico LogP models (~0.3–0.5 log units) and is consistent with the increased polar surface area contributed by the second nitrogen in the pyridazine ring (PSA 55.24 vs. estimated 42.2 Ų).
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.76 (ALOGPS/Chemsrc) |
| Comparator Or Baseline | [2-(Pyridin-3-yloxy)phenyl]methanol (CAS 1094325-07-1); LogP = 1.23 (ChemSpace/ALOGPS) |
| Quantified Difference | ΔLogP ≈ +0.53 (target more lipophilic) |
| Conditions | In silico prediction (ALOGPS); static physicochemical property |
Why This Matters
The higher lipophilicity of the target compound may translate into improved passive membrane permeability and blood–brain barrier penetration relative to the pyridine analog, a critical consideration for CNS‑penetrant NLRP3 programs.
- [1] ChemSpace. N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide entry (LogP value for CAS 1094325-07-1). View Source
